3'-acetyl-5'-(4-bromophenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one
Overview
Description
3’-acetyl-5’-(4-bromophenyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features an indole moiety fused with an oxadiazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-acetyl-5’-(4-bromophenyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Oxadiazole Ring: The indole derivative is then reacted with a suitable nitrile oxide to form the oxadiazole ring. This step often requires the use of a base such as sodium hydroxide and a solvent like ethanol.
Spiro Formation: The final step involves the cyclization of the intermediate to form the spiro linkage. This can be facilitated by heating the reaction mixture under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3’-acetyl-5’-(4-bromophenyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
3’-acetyl-5’-(4-bromophenyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3’-acetyl-5’-(4-bromophenyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes or receptors, modulating their activity. The oxadiazole ring may contribute to the compound’s ability to form hydrogen bonds or interact with metal ions, further influencing its biological activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3’-acetyl-5’-(4-chlorophenyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one
- 3’-acetyl-5’-(4-methylphenyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one
- 3’-acetyl-5’-(4-nitrophenyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one
Uniqueness
The uniqueness of 3’-acetyl-5’-(4-bromophenyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the bromine atom, for example, makes it more reactive in nucleophilic substitution reactions compared to its chloro or methyl analogs. Additionally, the combination of the indole and oxadiazole rings provides a unique scaffold for the development of new compounds with potential therapeutic applications.
Properties
IUPAC Name |
3-acetyl-5-(4-bromophenyl)spiro[1,3,4-oxadiazole-2,3'-1H-indole]-2'-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3/c1-10(22)21-17(13-4-2-3-5-14(13)19-16(17)23)24-15(20-21)11-6-8-12(18)9-7-11/h2-9H,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHYJISTWQGVBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2(C3=CC=CC=C3NC2=O)OC(=N1)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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